![molecular formula C22H43N5O12 B14798225 3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)

3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

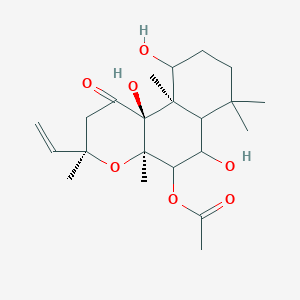

Isepamicin is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a Critically Important Antimicrobial for human use . Isepamicin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, and is used to treat various infections, including those caused by resistant bacterial strains .

Méthodes De Préparation

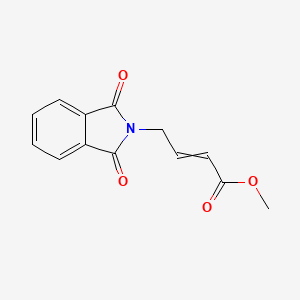

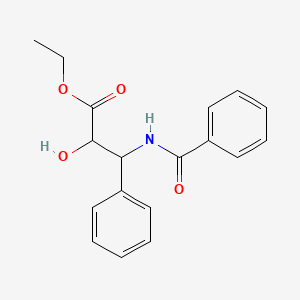

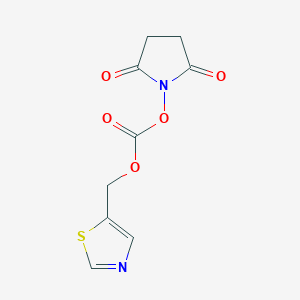

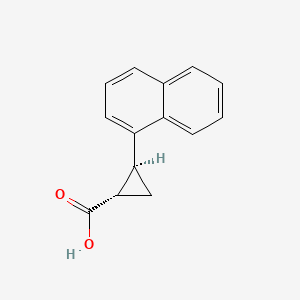

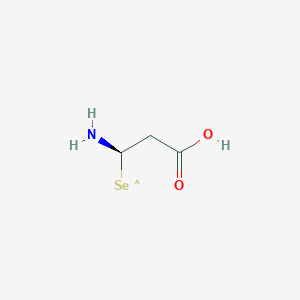

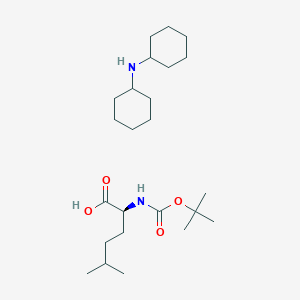

The synthesis of isepamicin involves several steps, starting with gentamicin B as the primary raw material . The process includes:

Protection and Intermediate Formation: Gentamicin B reacts with trimethyl silicone ethoxy carbonyl chloride to form an intermediate.

Coupling Reaction: The intermediate is then coupled with N-phthalic anhydride-(S)-isoserine using N,N-dicyclohexylamine.

Deprotection and Acidification: The final intermediate undergoes deprotection and acidification with sulfuric acid to yield crude isepamicin sulfate.

Purification: The crude product is recrystallized using anhydrous alcohol to obtain high-purity isepamicin sulfate.

This method is advantageous due to its low cost, short synthesis period, and high product purity and yield, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Isepamicin undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for isepamicin due to its stable aminoglycoside structure.

Substitution Reactions: Isepamicin can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions: Reagents such as 9-fluorenylmethyl chloroformate are used for derivatization in analytical methods. Conditions typically involve aqueous solutions and mild temperatures to maintain the integrity of the aminoglycoside structure.

Major Products: Substitution reactions can yield various acylated derivatives of isepamicin, which may exhibit different antibacterial properties.

Applications De Recherche Scientifique

Isepamicin has a wide range of applications in scientific research:

Mécanisme D'action

Isepamicin exerts its antibacterial effects by binding to the 30S and 50S ribosomal subunits of susceptible bacteria, inhibiting protein synthesis . This binding disrupts the translation process, leading to bacterial cell death. The compound is particularly effective against bacteria that produce type I 6′-acetyltransferase, an enzyme that confers resistance to other aminoglycosides . Isepamicin’s ability to evade this resistance mechanism makes it a valuable antibiotic in treating resistant infections .

Comparaison Avec Des Composés Similaires

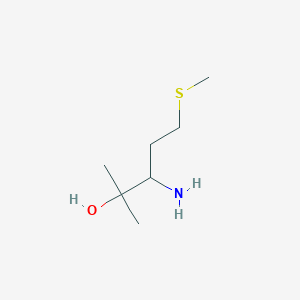

Isepamicin is compared with other aminoglycosides such as amikacin, gentamicin, and ribostamycin:

Isepamicin’s unique ability to overcome specific resistance mechanisms and its lower toxicity profile make it a valuable addition to the aminoglycoside class of antibiotics .

Propriétés

Formule moléculaire |

C22H43N5O12 |

|---|---|

Poids moléculaire |

569.6 g/mol |

Nom IUPAC |

3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide |

InChI |

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-/m0/s1 |

Clé InChI |

UDIIBEDMEYAVNG-XVBZVSJHSA-N |

SMILES isomérique |

C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |

SMILES canonique |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)

![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)

![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)

![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)